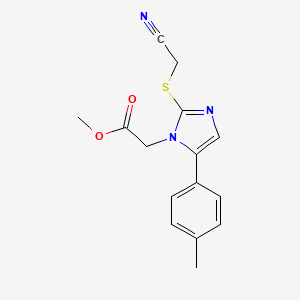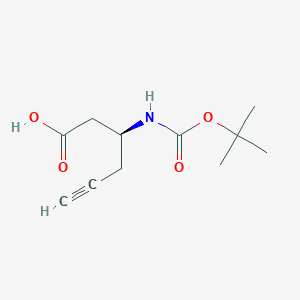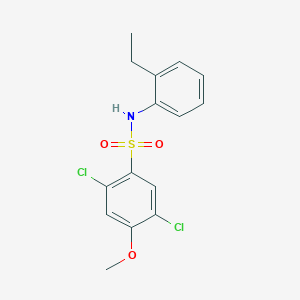![molecular formula C11H17Cl2N3O B2929057 1-(1-(2-aminoethyl)-1H-benzo[d]imidazol-2-yl)ethanol dihydrochloride CAS No. 1573547-32-6](/img/structure/B2929057.png)
1-(1-(2-aminoethyl)-1H-benzo[d]imidazol-2-yl)ethanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(2-aminoethyl)-1H-benzo[d]imidazol-2-yl)ethanol dihydrochloride, commonly known as BIM-23056, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIM-23056 is a benzimidazole derivative that exhibits a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
作用機序
The mechanism of action of BIM-23056 is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. In cancer cells, BIM-23056 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In virus-infected cells, BIM-23056 has been shown to inhibit the activity of several viral enzymes, including the viral protease and reverse transcriptase. In inflammation, BIM-23056 has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BIM-23056 has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. In cancer cells, BIM-23056 has been shown to induce apoptosis by activating the caspase cascade and disrupting mitochondrial function. In virus-infected cells, BIM-23056 has been shown to inhibit viral replication by disrupting viral protein synthesis and assembly. In inflammation, BIM-23056 has been shown to modulate immune responses by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
実験室実験の利点と制限
BIM-23056 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. BIM-23056 has been shown to exhibit high potency against several cancer cell lines and viruses, making it a promising candidate for further development. BIM-23056 also exhibits high selectivity, meaning that it specifically targets cancer cells or viruses without affecting normal cells. However, BIM-23056 has some limitations, including its poor solubility and stability, which can affect its efficacy and bioavailability.
将来の方向性
There are several future directions for the research and development of BIM-23056. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the potential applications of BIM-23056 in other fields, such as neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to elucidate the mechanism of action of BIM-23056 and to identify potential drug targets for further development. Overall, BIM-23056 has the potential to be a valuable tool for scientific research and a promising candidate for drug development.
合成法
BIM-23056 can be synthesized using a multi-step process that involves the reaction of 2-aminomethylbenzimidazole with ethylene oxide, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by treating the resulting diol with hydrochloric acid. The purity of the compound can be improved through recrystallization.
科学的研究の応用
BIM-23056 has been extensively studied for its potential applications in various fields, including cancer research, virology, and inflammation. In cancer research, BIM-23056 has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In virology, BIM-23056 has been shown to inhibit the replication of several viruses, including HIV-1, influenza A, and hepatitis C. In inflammation, BIM-23056 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
特性
IUPAC Name |
1-[1-(2-aminoethyl)benzimidazol-2-yl]ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-8(15)11-13-9-4-2-3-5-10(9)14(11)7-6-12;;/h2-5,8,15H,6-7,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKONFIBIYPOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2928974.png)
![4-Chloro-7H,8H,9H-pyrimido[4,5-b]azepine-6-carboxylic acid hydrochloride](/img/structure/B2928975.png)


![N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2928982.png)
![N-(4-methoxyphenethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2928984.png)


![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2928990.png)


![3-[(6-Bromo-5-methylpyridine-3-carbonyl)amino]-2-methyl-2-phenylpropanoic acid](/img/structure/B2928994.png)
![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2928995.png)
